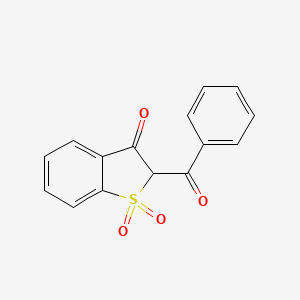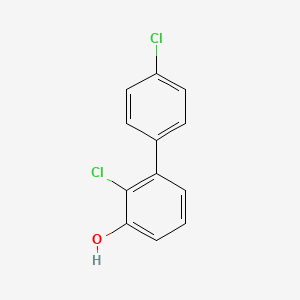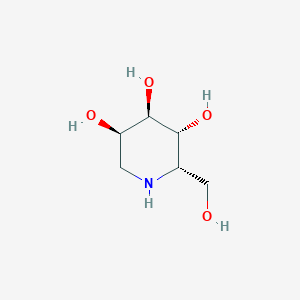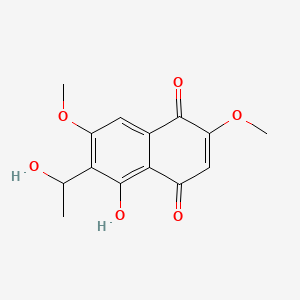![molecular formula C12H16O2 B14419673 4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione CAS No. 79801-23-3](/img/structure/B14419673.png)
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with a methylcyclopentene group and a cyclopentane-1,3-dione moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione typically involves the alkylation of 2-methylcyclopentane-1,3-dione with a suitable alkylating agent. One common method is the reaction of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide, which yields the O-alkylation product . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylcyclopentene group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.
Aplicaciones Científicas De Investigación
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved may include metabolic processes where the compound interferes with the normal function of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylcyclopentane-1,3-dione: A similar compound with a simpler structure, lacking the methylcyclopentene group.
Cyclopentene, 1-methyl-: Another related compound with a cyclopentene ring and a methyl group.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: A compound with a cyclopentenone structure and additional substituents.
Uniqueness
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a cyclopentane-1,3-dione moiety and a methylcyclopentene group makes it a versatile compound for various applications.
Propiedades
Número CAS |
79801-23-3 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-[(5-methylcyclopenten-1-yl)methyl]cyclopentane-1,3-dione |
InChI |
InChI=1S/C12H16O2/c1-8-3-2-4-9(8)5-10-6-11(13)7-12(10)14/h4,8,10H,2-3,5-7H2,1H3 |
Clave InChI |
NEESDSRGTUEZGT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC=C1CC2CC(=O)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)



![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)


![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
